molecular formula C11H12BrN3O2 B11790023 5-((2-Bromo-4,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine

5-((2-Bromo-4,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B11790023
M. Wt: 298.14 g/mol
InChI Key: UFOBQFTURJCYBP-UHFFFAOYSA-N
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Description

5-((2-Bromo-4,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine is a synthetic organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a brominated dimethylphenoxy group attached to an oxadiazole ring, which is further linked to an amine group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Bromo-4,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-bromo-4,5-dimethylphenol, which is then converted to 2-bromo-4,5-dimethylphenoxyacetic acid.

    Formation of Oxadiazole Ring: The phenoxyacetic acid derivative is then reacted with hydrazine hydrate to form the corresponding hydrazide. This hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form the oxadiazole ring.

    Final Product Formation: The oxadiazole intermediate is then reacted with formaldehyde and ammonium chloride to introduce the amine group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-((2-Bromo-4,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenoxy group can be substituted with other nucleophiles.

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions under specific conditions.

    Condensation Reactions: The amine group can react with aldehydes and ketones to form Schiff bases.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Substitution: Products include derivatives with different substituents replacing the bromine atom.

    Oxidation: Oxidized products may include oxadiazole derivatives with altered electronic properties.

    Reduction: Reduced products may involve the conversion of the oxadiazole ring to other heterocyclic structures.

Scientific Research Applications

5-((2-Bromo-4,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-((2-Bromo-4,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.

    Pathways Involved: It can influence pathways related to cell proliferation, apoptosis, and signal transduction, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4,5-dimethylphenol: A precursor in the synthesis of the target compound.

    1,4-Dibromo-2,5-dimethylbenzene: Another brominated aromatic compound with different reactivity.

    Methyl 2-(2-bromo-4,5-dimethylphenoxy)acetate: A related ester derivative used in similar synthetic applications.

Uniqueness

5-((2-Bromo-4,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine stands out due to its unique combination of a brominated phenoxy group and an oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H12BrN3O2

Molecular Weight

298.14 g/mol

IUPAC Name

5-[(2-bromo-4,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C11H12BrN3O2/c1-6-3-8(12)9(4-7(6)2)16-5-10-14-15-11(13)17-10/h3-4H,5H2,1-2H3,(H2,13,15)

InChI Key

UFOBQFTURJCYBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)Br)OCC2=NN=C(O2)N

Origin of Product

United States

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